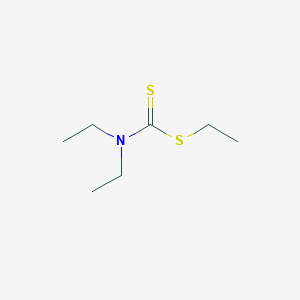![molecular formula C10H16 B13821842 Tricyclo[3.3.2.02,4]decane](/img/structure/B13821842.png)
Tricyclo[3.3.2.02,4]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[3.3.2.02,4]decane is an organic compound with the molecular formula C10H16. It is classified as a hydrocarbon and is known for its unique three-dimensional cage-like structure. This compound is a member of the tricyclic hydrocarbons family, which are characterized by their rigid and compact molecular frameworks.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[3.3.2.02,4]decane typically involves multiple steps, including key reactions such as the Diels-Alder reaction and Conia-ene reaction. One common synthetic route starts with the formation of bicyclo[2.2.2]octane, followed by the Conia-ene reaction to shape a five-membered ring, ultimately leading to the this compound framework .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. Catalysts such as aluminum chloride absorbed on substrates like silicon dioxide or zeolites are often used to facilitate the interconversion of isomers, with a preference for forming the exo isomer as the major product .
Chemical Reactions Analysis
Types of Reactions
Tricyclo[3.3.2.02,4]decane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include aluminum chloride, potassium permanganate, and lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents to optimize the reaction yield and selectivity .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alkanes or alcohols. Substitution reactions can result in a variety of substituted this compound derivatives .
Scientific Research Applications
Tricyclo[3.3.2.02,4]decane has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and stability of tricyclic hydrocarbons. Its unique structure makes it an interesting subject for theoretical and computational chemistry studies.
Biology: The compound’s rigid framework is useful in the design of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of high-energy-density fuels and materials due to its stable and compact structure
Mechanism of Action
The mechanism of action of Tricyclo[3.3.2.02,4]decane involves its interaction with molecular targets and pathways. The compound’s rigid structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the modulation of enzyme activity or receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[4.3.1.03,7]decane:
Tricyclo[5.2.1.02,6]decane: This compound is another tricyclic hydrocarbon with a different carbon framework, often used in the synthesis of high-energy-density fuels.
Uniqueness
Tricyclo[3.3.2.02,4]decane is unique due to its specific three-dimensional structure, which imparts distinct chemical and physical properties. Its rigidity and stability make it a valuable compound for various scientific and industrial applications, setting it apart from other tricyclic hydrocarbons .
Properties
Molecular Formula |
C10H16 |
|---|---|
Molecular Weight |
136.23 g/mol |
IUPAC Name |
tricyclo[3.3.2.02,4]decane |
InChI |
InChI=1S/C10H16/c1-2-7-4-5-8(3-1)10-6-9(7)10/h7-10H,1-6H2 |
InChI Key |
VVHCCYBFDANGIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)C3C2C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(3S,5S,8S,9R,10S,12R,13R,14R,17S)-3-[(2R,4R,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,14,17-trihydroxy-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,15,16-dodecahydrocyclopenta[a]phenanthren-12-yl] benzoate](/img/structure/B13821767.png)


![5-Chloro-2-[(5-chloro-3-(4-sulfobutyl)-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-3-(4-sulfobutyl)-benzothiazolium hydroxide,inner salt,sodium salt](/img/structure/B13821784.png)

![2-[(2-hydroxypropyl)sulfanyl]-3-(4-methoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13821790.png)


![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B13821811.png)


![1-(8-Amino-3,8-diazabicyclo[3.2.1]octan-3-yl)propan-1-one](/img/structure/B13821828.png)
